3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane
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Overview
Description
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane is an organic compound characterized by a cyclopropyl group, a chloromethyl group, and a methyloxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane typically involves the reaction of cyclopropylmethyl chloride with 2-methyloxolane under specific conditions. The reaction is often catalyzed by a Lewis acid such as zinc chloride (ZnCl₂) to facilitate the formation of the desired product . The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylmethanol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The cyclopropyl group imparts rigidity to the molecule, influencing its binding affinity and specificity towards target sites.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl Chloride: Shares the cyclopropyl and chloromethyl groups but lacks the methyloxolane ring.
2-Methyloxolane: Contains the methyloxolane ring but lacks the cyclopropyl and chloromethyl groups.
Uniqueness
3-(Chloromethyl)-3-cyclopropyl-2-methyloxolane is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential applications. The presence of both the cyclopropyl group and the methyloxolane ring makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C9H15ClO |
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Molecular Weight |
174.67 g/mol |
IUPAC Name |
3-(chloromethyl)-3-cyclopropyl-2-methyloxolane |
InChI |
InChI=1S/C9H15ClO/c1-7-9(6-10,4-5-11-7)8-2-3-8/h7-8H,2-6H2,1H3 |
InChI Key |
BWSULAPPAXZXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)(CCl)C2CC2 |
Origin of Product |
United States |
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